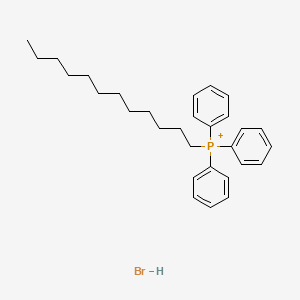
Thallium(I) ethoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Thallium(I) ethoxide can be synthesized through the direct reaction of thallium with ethanol and oxygen gas. The reaction proceeds as follows: [ 4 \text{Tl} + 2 \text{CH}_3\text{CH}_2\text{OH} + \text{O}_2 \rightarrow 2 \text{CH}_3\text{CH}_2\text{OTl} + 2 \text{TlOH} ] This method involves the oxidation of thallium metal in the presence of ethanol and oxygen .
Analyse Des Réactions Chimiques
Thallium(I) ethoxide undergoes various types of chemical reactions, including:
Reduction: With hydrochloric acid, it reduces a variety of functional groups.
Substitution: It can participate in stereoselective allylation of carbonyl compounds.
Formation of Tin Enolates: It is used in the in situ generation of tin enolates for directed aldol reactions.
Common reagents and conditions used in these reactions include hydrochloric acid and carbonyl compounds. The major products formed from these reactions depend on the specific functional groups and substrates involved.
Applications De Recherche Scientifique
Thallium(I) ethoxide has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions.
Organometallic Chemistry: It serves as a soluble thallium source in organometallic synthesis.
Thin Film Deposition: It is used as a precursor material in thin film deposition processes.
Industrial Chemistry: It finds applications in industrial chemical processes.
Mécanisme D'action
The mechanism by which thallium(I) ethoxide exerts its effects involves its ability to act as a reducing agent and participate in substitution reactions. It targets various functional groups and carbonyl compounds, facilitating their transformation through reduction and allylation processes .
Comparaison Avec Des Composés Similaires
Thallium(I) ethoxide can be compared with other similar compounds such as:
Thallium(I) acetate: Another thallium(I) compound used in organic synthesis.
Thallium(I) formate: Used in similar applications as this compound.
Thallium(I) hydroxide: A strong base that dissociates to thallium(I) cations and hydroxide anions.
This compound is unique due to its specific applications in catalysis and organometallic chemistry, as well as its use in thin film deposition processes .
Propriétés
Formule moléculaire |
C2H5OTl |
|---|---|
Poids moléculaire |
249.44 g/mol |
Nom IUPAC |
ethoxythallium |
InChI |
InChI=1S/C2H5O.Tl/c1-2-3;/h2H2,1H3;/q-1;+1 |
Clé InChI |
DZFYOYRNBGNPJW-UHFFFAOYSA-N |
SMILES canonique |
CCO[Tl] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)




![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)






![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)
